molecular formula C13H13ClN2O2S B1407636 Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate CAS No. 1359838-44-0

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate

Cat. No. B1407636
M. Wt: 296.77 g/mol
InChI Key: OTLDGMBIYKDQQL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It is a part of the 2-aminothiazole class of organic medicinal compounds, which are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of FTIR and NMR (1H and 13C) for characterization . The yield percentage and melting point are important parameters in the synthesis process .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N . The SMILES string is CCOC(=O)C1=CSC(N)=N1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate include a pale cream to cream to pale yellow appearance . The assay (HPLC) is ≥97.5% . The form is a powder and the melting point is 174.0-181.0°C .

Scientific Research Applications

Synthetic Chemistry

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate serves as a foundational compound in synthetic chemistry. Dovlatyan et al. (2004) demonstrated its use in the synthesis of 2-acetyl(arylsulfonyl)amino derivatives through acylation, illustrating its versatility in creating complex molecules (Dovlatyan et al., 2004). Similarly, Boy and Guernon (2005) utilized this compound as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, highlighting its role in generating a wide range of chemical structures (Boy & Guernon, 2005).

Antimicrobial Applications

Desai et al. (2019) explored modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate for antimicrobial properties. The study conducted an antimicrobial study against various strains of bacteria and fungi, indicating its potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Corrosion Inhibition

Raviprabha and Bhat (2019) investigated the use of a similar compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, for corrosion inhibition of AA6061 alloy in acidic media. This study highlights the potential of thiazole derivatives in industrial applications, particularly in protecting metals from corrosion (Raviprabha & Bhat, 2019).

Molecular Synthesis

Baker and Williams (2003) demonstrated the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ethyl 2-bromo-1,3-thiazole-5-carboxylate, further emphasizing the compound's role in molecular synthesis and chemical innovation (Baker & Williams, 2003).

Antituberculosis Activity

Jeankumar et al. (2013) synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated them for antituberculosis activity. This suggests its potential use in medicinal chemistry for developing new treatments against tuberculosis (Jeankumar et al., 2013).

Future Directions

The future directions for Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate could involve further exploration of its potential therapeutic roles. As a part of the 2-aminothiazole class of organic medicinal compounds, it could be utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

properties

IUPAC Name

ethyl 2-amino-4-[(4-chlorophenyl)methyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLDGMBIYKDQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate

Synthesis routes and methods I

Procedure details

In a 100 mL round bottomed flask, to a solution of ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate (990 mg, 3.1 mmol) in isopropyl alcohol (20 mL, 300 mmol) was added thiourea (590 mg, 7.8 mmol) and the resulting mixture was stirred at reflux for 16 hours. The mixture was allowed to cool to room temperature and then concentrated under reduced pressure. The residue was suspended in EtOAc (50 mL) and then washed with a saturated aqueous solution of NaHCO3 (50 mL), brine (50 mL). The resulting organic layer was dried over anhydrous MgSO4, filtered, and concentrated to afford ethyl 2-amino-4-(4-chlorobenzyl)-1,3-thiazole-5-carboxylate (900 mg, yield >99%) as a yellowish solid that was used without further purification. LC/MS (FA) ES+ 297, 299.
Name
ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 mL round bottomed flask were placed ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate (990 mg, 3.1 mmol) and isopropyl alcohol (20 mL). To the mixture was added thiourea (590 mg, 7.8 mmol) and the reaction was then refluxed for 16 h with stirring. The mixture was allowed to cool to rt and was then concentrated under reduced pressure. The residue was suspended in EtOAc (50 mL) and then washed with a saturated aqueous solution of NaHCO3 (50 mL), brine (50 mL), and dried over anhydrous MgSO4. Insoluble materials were removed by filtration and the filtrate was concentrated under reduced pressure. The residual off-white yellowish crystalline solid was essentially pure by LCMS and was used in the next step without further purification. LC/MS (FA) ES+ 296. 1H NMR (d6-DMSO, 400 MHz): δ: 7.80 (2H, br s), 7.32 (2H, d, J=8.8 Hz), 7.23 (2H, d, J=8.8 Hz), 4.14-4.20 (4H, m), 1.22 (3H, t, J=7.1 Hz).
Name
ethyl 2-bromo-4-(4-chlorophenyl)-3-oxobutanoate
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate

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